molecular formula C14H5N3O9 B12090673 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid CAS No. 24929-25-7

4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid

Katalognummer: B12090673
CAS-Nummer: 24929-25-7
Molekulargewicht: 359.20 g/mol
InChI-Schlüssel: OMIAKMRFSBNNLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of three nitro groups, a ketone group, and a carboxylic acid group attached to a fluorene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid typically involves the nitration of 9-oxofluorene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Oxidation: The ketone group can be further oxidized to carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of 4,5,7-triamino-9-oxofluorene-2-carboxylic acid.

    Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.

    Oxidation: Formation of 4,5,7-trinitro-9-oxofluorene-2,2-dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid exerts its effects is primarily through its reactive functional groups. The nitro groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as enzymes or receptors, potentially altering their activity. The ketone and carboxylic acid groups also contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid
  • 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid octadecylamide

Comparison: this compound is unique due to the specific positioning of its nitro groups and the presence of both a ketone and carboxylic acid group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the dibutylamide derivative may exhibit different solubility and reactivity due to the presence of the amide group, while the octadecylamide derivative may have altered physical properties due to the long alkyl chain .

Eigenschaften

CAS-Nummer

24929-25-7

Molekularformel

C14H5N3O9

Molekulargewicht

359.20 g/mol

IUPAC-Name

4,5,7-trinitro-9-oxofluorene-2-carboxylic acid

InChI

InChI=1S/C14H5N3O9/c18-13-7-1-5(14(19)20)2-9(16(23)24)11(7)12-8(13)3-6(15(21)22)4-10(12)17(25)26/h1-4H,(H,19,20)

InChI-Schlüssel

OMIAKMRFSBNNLP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.